molecular formula C16H13NS B11955561 4-Methyl-1-phenyl-2(1H)-quinolinethione CAS No. 2540-29-6

4-Methyl-1-phenyl-2(1H)-quinolinethione

Cat. No.: B11955561
CAS No.: 2540-29-6
M. Wt: 251.3 g/mol
InChI Key: JEONDQRCXYJENE-UHFFFAOYSA-N
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Description

4-Methyl-1-phenyl-2(1H)-quinolinethione is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1-phenyl-2(1H)-quinolinethione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-methylacetophenone with aniline in the presence of sulfur to form the quinolinethione ring. The reaction conditions often include heating and the use of a catalyst to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1-phenyl-2(1H)-quinolinethione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the thione group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted quinolinethione derivatives depending on the reagents used.

Scientific Research Applications

4-Methyl-1-phenyl-2(1H)-quinolinethione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents.

    Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 4-Methyl-1-phenyl-2(1H)-quinolinethione involves its interaction with various molecular targets. The thione group can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular processes, contributing to its biological activities. The compound may also modulate specific pathways, such as those involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

  • 4-Methyl-1-phenyl-2(1H)-quinolone
  • 4-Methyl-1-phenyl-2(1H)-quinoline
  • 4-Methyl-1-phenyl-2(1H)-quinol

Comparison: 4-Methyl-1-phenyl-2(1H)-quinolinethione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The thione group allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

2540-29-6

Molecular Formula

C16H13NS

Molecular Weight

251.3 g/mol

IUPAC Name

4-methyl-1-phenylquinoline-2-thione

InChI

InChI=1S/C16H13NS/c1-12-11-16(18)17(13-7-3-2-4-8-13)15-10-6-5-9-14(12)15/h2-11H,1H3

InChI Key

JEONDQRCXYJENE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=S)N(C2=CC=CC=C12)C3=CC=CC=C3

Origin of Product

United States

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